
2-Nitrodiphenylamine
概要
説明
2-Nitrodiphenylamine is a double-base (DB) rocket propellant stabilizer. Its microencapsulation potentially improves the shelf life of DB rocket propellants. It is one of the components of Otto Fuel II, a propellant in torpedoes .
Synthesis Analysis
High-performance liquid chromatography is used to separate 2-nitrodiphenylamine and its major reaction products with nitrogen oxide in double and triple base rocket and artillery propellants. A reversed phase, isocratic technique is employed .Molecular Structure Analysis
The molecular formula of 2-Nitrodiphenylamine is C12H10N2O2. It has an average mass of 214.220 Da and a monoisotopic mass of 214.074234 Da .Chemical Reactions Analysis
The reaction of 2-Nitrodiphenylamine with nitrogen oxides is complex with many nitration and nitrosation products being formed .Physical And Chemical Properties Analysis
2-Nitrodiphenylamine appears as a red-brown crystalline powder or reddish-brown solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 353.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .科学的研究の応用
Stabilizer in Explosives
2-Nitrodiphenylamine is used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin . Nitrated materials release nitrogen oxides, which deteriorate the device. The 2-Nitrodiphenylamine traps NO2, affording the title compound and related species .
Control of Explosion Rate
One of the major uses of 2-Nitrodiphenylamine is to control the explosion rate of propylene glycol dinitrate . As a stabilizer, its major role is to eliminate the acidic nitrates and nitrogen oxides produced by gradual decomposition of nitric acid esters, which would otherwise autocatalyze further decomposition .
Prevention of Autoignition
The amount of the stabilizer depletes with time; remaining content of less than 0.5% (with initial 2% content) requires increased surveillance of the munition, with less than 0.2% warranting immediate disposal, as the depletion of the stabilizer may lead to autoignition of the propellant .
Use in Double-Base Propellants
2-Nitrodiphenylamine is widely utilized in the field of double- and triple-base propellants . The reaction of 2-NDPA with nitrogen oxides is complex with many nitration and nitrosation products being formed. These latter derivatives play a stabilizing effect as well .
Compatibility with Nitroglycerin
2-Nitrodiphenylamine possesses stabilizing properties and is compatible with nitroglycerin (NG), it can consequently be used in some double base propellants .
Use in High Performance Thin Layer Chromatography
2-Nitrodiphenylamine can be qualitatively and quantitatively analyzed using High Performance Thin Layer Chromatography . This method can be used to maintain the stability of nitrocellulose as of propellants .
Safety And Hazards
特性
IUPAC Name |
2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKISNQKOIKZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025749 | |
| Record name | 2-Nitrodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10941 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | SID24828360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Nitrodiphenylamine | |
CAS RN |
119-75-5 | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudan Yellow 1339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-nitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sudan Yellow 1339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT9NA7ZDD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
167.9 °F (NTP, 1992) | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Nitrodiphenylamine function as a stabilizer in explosives and propellants?
A1: 2-Nitrodiphenylamine acts as a scavenger for nitrogen oxides (NOx), which are produced during the decomposition of energetic materials like nitrocellulose and nitroglycerin. By reacting with NOx, 2-NDPA prevents autocatalytic decomposition, thereby increasing the shelf life of these materials. [, , , , , ]
Q2: What are the implications of using copper-based ballistic modifiers in propellants containing 2-Nitrodiphenylamine?
A2: Research indicates that copper-based ballistic modifiers, compared to lead-based ones, can accelerate the depletion of 2-NDPA during propellant aging. [] This effect is attributed to the higher reactivity of copper salts with the reactive species generated during propellant decomposition. [] Incorporating resorcinol in the stabilizer system and using copper salts at low levels can help mitigate this issue. []
Q3: How does the choice of ballistic modifier influence the effectiveness of 2-Nitrodiphenylamine in propellants?
A3: Studies have shown that the organic moiety of the ballistic modifier significantly impacts 2-NDPA’s stabilizing efficacy. [] For instance, lead β-resorcylate (LBR) enhances 2-NDPA's effectiveness, while lead salicylate (LS) shows the opposite effect. [] This difference is attributed to their varying reactivity with nitroglycerin degradation products. [, ]
Q4: How does the presence of other stabilizers affect 2-Nitrodiphenylamine's performance in propellants?
A4: In mixed-stabilizer propellant formulations, 2-NDPA can interact with other stabilizers and their degradation products. For example, in a propellant containing both 2-NDPA and para-nitro-N-methylaniline (pNMA), the N-nitroso derivative of pNMA can undergo transnitrosation with 2-NDPA, influencing the overall degradation pathway and product distribution. [, , ]
Q5: How does temperature affect the stability and effectiveness of 2-Nitrodiphenylamine in propellants?
A5: Elevated temperatures accelerate the aging process of propellants, leading to faster depletion of 2-NDPA. [, , , ] This necessitates a thorough understanding of its degradation kinetics at various temperatures to predict the safe life of propellant formulations. [, ]
Q6: Can microencapsulation be used to control the release of 2-Nitrodiphenylamine in propellants?
A6: Yes, research has demonstrated the successful encapsulation of 2-NDPA within poly(lactide-co-glycolide) (PLG) microspheres. [] This approach offers a promising strategy for controlled release of the stabilizer, potentially further extending the shelf life of propellants. The release rate can be tailored by adjusting microsphere size, loading percentage, and temperature. []
Q7: What is the molecular formula and weight of 2-Nitrodiphenylamine?
A7: The molecular formula of 2-Nitrodiphenylamine is C12H10N2O2, and its molecular weight is 214.22 g/mol. []
Q8: What spectroscopic techniques are used to characterize 2-Nitrodiphenylamine and its derivatives?
A8: Infrared (IR) spectroscopy is commonly used to characterize 2-NDPA and its nitration products. [] Additionally, researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC/MS) [, , , , ], High-Performance Liquid Chromatography (HPLC) [, , , , , ], and Cesium-MS/MS [] to identify and quantify 2-NDPA and its derivatives in complex mixtures.
Q9: How is 2-Nitrodiphenylamine typically analyzed in propellant samples?
A9: Reverse-phase HPLC is a widely used technique for analyzing 2-NDPA and its degradation products in propellants. [, , , , ] This method allows for separation and quantification of the stabilizer and its derivatives, providing valuable insights into the aging process of the propellant.
Q10: Can 2-Nitrodiphenylamine be detected in trace amounts after an explosion?
A10: Yes, analytical techniques like HPLC and GC/MS have been successfully used to identify and quantify 2-NDPA and its derivatives in post-blast residues, aiding in the chemical profiling of explosives. [, ]
Q11: Are there any online methods for monitoring 2-Nitrodiphenylamine formation during its synthesis?
A11: Low-field online NMR spectroscopy shows promise for monitoring 2-NDPA synthesis. [] This technique offers direct quantitative information and requires minimal calibration, making it suitable for real-time process monitoring and control. []
Q12: Is 2-Nitrodiphenylamine biodegradable?
A12: Research suggests that while 2-NDPA itself might not be readily biodegradable, its degradation products from propellant hydrolysis can be biodegraded. [] This finding is crucial for developing environmentally sound disposal methods for 2-NDPA-containing propellants.
Q13: What are the environmental concerns associated with the disposal of 2-Nitrodiphenylamine-containing propellants?
A13: Traditional methods like open burning or detonation of these propellants raise significant environmental concerns due to air pollution. [] Research focuses on developing alternative disposal strategies that are both effective and environmentally friendly, such as enhanced alkaline hydrolysis followed by biodegradation. []
Q14: What is the potential for recycling 2-Nitrodiphenylamine from propellant waste?
A14: While specific research on recycling 2-NDPA from propellant waste is limited within the provided papers, developing efficient recycling strategies is crucial for resource conservation and minimizing the environmental impact associated with propellant disposal.
Q15: Can 2-Nitrodiphenylamine be used to synthesize other valuable compounds?
A15: Yes, 2-NDPA serves as a precursor for synthesizing biologically active compounds like phenazine N-oxides. [, , ] This highlights the versatility of 2-NDPA as a chemical building block beyond its role in propellants.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

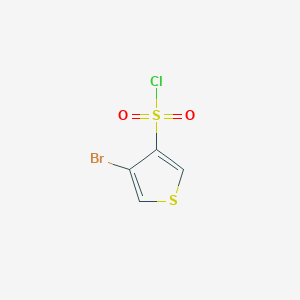
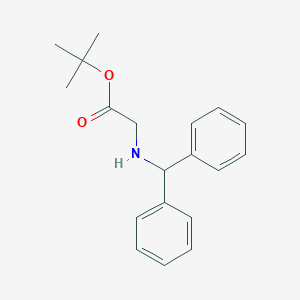
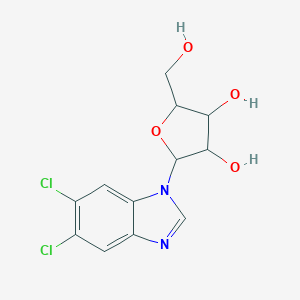
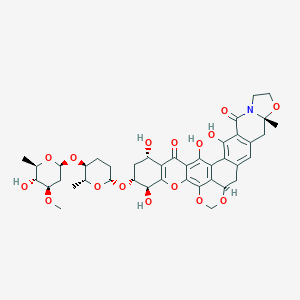

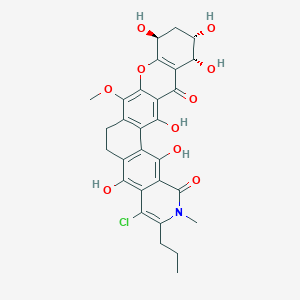
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
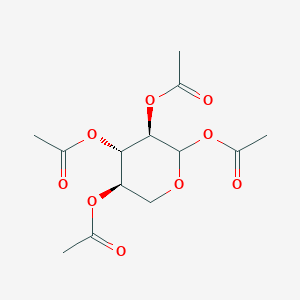
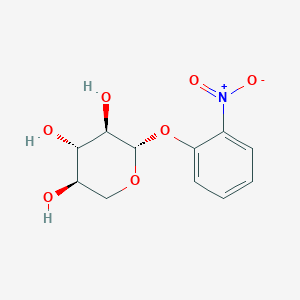


![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
